Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the pyrazole ring, followed by esterification with ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxides, amines, and carboxylic acids .
Scientific Research Applications
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Used as a tool compound to study various biological pathways.
Industrial Applications: Employed in the synthesis of other complex molecules for pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 1H-pyrazolo[4,3-c]pyridine
- 1H-pyrazolo[3,4-c]pyridine .
Uniqueness
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
- CAS Number : 1234616-05-7
- Molecular Formula : C9H8BrN3O2
- Molecular Weight : 258.08 g/mol
- Physical Form : Solid
- Purity : ≥97% .
2. Synthesis
The synthesis of this compound typically involves the bromination of the pyrazolo[4,3-b]pyridine framework followed by esterification. The method described in literature emphasizes mild reaction conditions and high yields, making it an efficient route for producing this compound .
3.1 Anticancer Activity
Research has indicated that pyrazolo[4,3-b]pyridines exhibit significant anticancer properties. For instance, compounds within this class have shown efficacy against various cancer cell lines, including HeLa and HCT116. This compound is hypothesized to share similar mechanisms of action due to its structural similarities with known active compounds .
3.2 Kinase Inhibition
The compound is suggested to act as a kinase inhibitor, which is pivotal in cancer treatment strategies. In particular, it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Preliminary studies have demonstrated that related pyrazolo compounds can inhibit CDK2 and CDK9 with IC50 values in the low micromolar range .
3.3 Neuropharmacological Effects
Some derivatives of pyrazolo compounds have been explored for their neuropharmacological properties. The potential for this compound to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Screening
A study conducted on various pyrazolo compounds demonstrated that derivatives similar to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine exhibited notable antiproliferative activity against human tumor cell lines. The results indicated that these compounds could induce apoptosis through the activation of specific signaling pathways .
Case Study 2: Kinase Inhibition Profiling
In a profiling study, several pyrazolo derivatives were tested for their ability to inhibit CDKs. Compounds structurally related to Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine demonstrated selective inhibition with favorable selectivity ratios against off-target kinases .
5. Conclusion
This compound shows promising biological activities that warrant further investigation. Its potential as an anticancer agent and kinase inhibitor positions it as a valuable candidate in drug development efforts targeting various malignancies and possibly neurological conditions.
Data Summary Table
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 1234616-05-7 |
Molecular Formula | C9H8BrN3O2 |
Molecular Weight | 258.08 g/mol |
Purity | ≥97% |
Anticancer Activity | Active against HeLa cells |
Kinase Inhibition | Potential CDK inhibitor |
Properties
Molecular Formula |
C10H10BrN3O2 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-8-7(14(2)13-9)4-6(11)5-12-8/h4-5H,3H2,1-2H3 |
InChI Key |
RYWRWDASDNQIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1N=CC(=C2)Br)C |
Origin of Product |
United States |
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